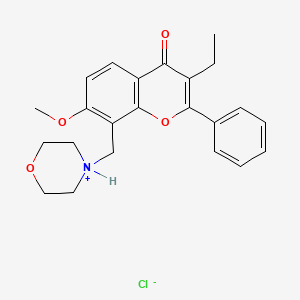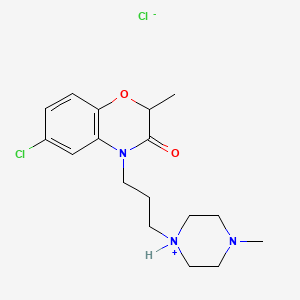
Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride is a chemical compound that belongs to the class of acetanilides. This compound is characterized by the presence of a chloro group at the 3’ position, a diethylamino group at the 2’ position, and a methyl group at the 2’ position on the acetanilide structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, acetanilide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro group at the 3’ position.
Alkylation: The diethylamino group is introduced through alkylation, where diethylamine reacts with the intermediate compound.
Methylation: The methyl group is introduced at the 2’ position through a methylation reaction.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: N-oxides of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
科学研究应用
Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesic and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances its binding affinity to these targets, while the chloro and methyl groups contribute to its overall stability and reactivity. The hydrochloride form ensures better solubility, facilitating its absorption and distribution in biological systems.
相似化合物的比较
Similar Compounds
Acetanilide: The parent compound without the chloro, diethylamino, and methyl substitutions.
N-(2-Chloro-4-nitrophenyl)acetamide: Similar structure with a nitro group instead of a diethylamino group.
N-(2,6-Dimethylphenyl)acetamide: Similar structure with two methyl groups instead of a chloro and diethylamino group.
Uniqueness
Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride is unique due to the combination of its chloro, diethylamino, and methyl groups, which confer specific chemical and biological properties. These substitutions enhance its solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
77966-46-2 |
|---|---|
分子式 |
C13H20Cl2N2O |
分子量 |
291.21 g/mol |
IUPAC 名称 |
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-6-7-11(14)10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI 键 |
QUHMNMSROUSUOR-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


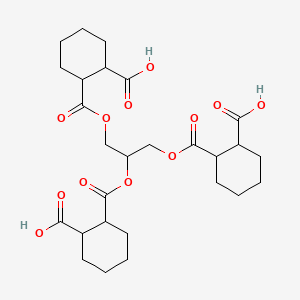
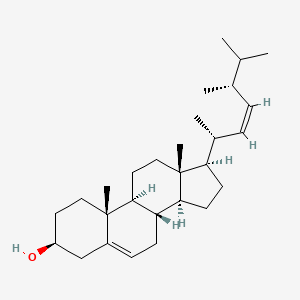

![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)

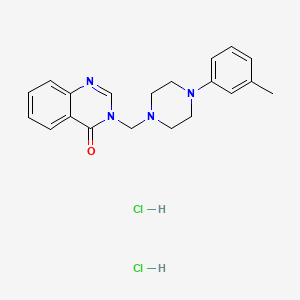
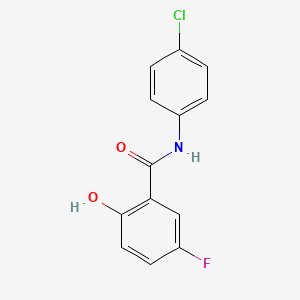
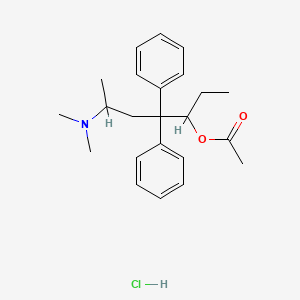

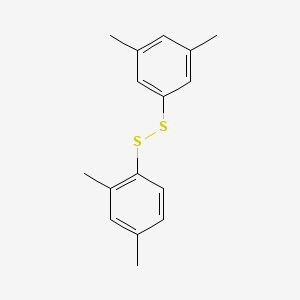

![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
